molecular formula C7H7N3O3S B15206367 2-Aminobenzo[d]oxazole-4-sulfonamide

2-Aminobenzo[d]oxazole-4-sulfonamide

Cat. No.: B15206367
M. Wt: 213.22 g/mol
InChI Key: LQHYESVMBTUTGS-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-4-sulfonamide is a sulfonamide derivative featuring a fused benzo[d]oxazole heterocyclic core. The compound’s structure comprises a benzene ring fused to an oxazole ring (containing oxygen at position 1 and nitrogen at position 3), with an amino group (-NH2) at position 2 and a sulfonamide (-SO2NH2) moiety at position 4 . Sulfonamides are historically significant as antimicrobial agents, targeting enzymes like dihydropteroate synthase in bacterial folate synthesis. The benzo[d]oxazole scaffold, however, distinguishes this compound from classical sulfonamide drugs, offering opportunities for novel applications in coordination chemistry or targeted therapeutics .

Properties

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-4-sulfonamide

InChI

InChI=1S/C7H7N3O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,8,10)(H2,9,11,12)

InChI Key

LQHYESVMBTUTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with sulfonamide derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding high efficiency and purity .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which provides rapid access to functionalized benzoxazoles under mild, transition-metal-free conditions. This method is not only efficient but also environmentally friendly, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride.

    Substitution: Often involves halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2-Aminobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Acts as a biological probe for studying enzyme functions and receptor interactions.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the function of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences: The benzo[d]oxazole core in the target compound incorporates oxygen and nitrogen within its fused ring, contrasting with the benzene-isoxazole system in Sulfamethoxazole Related Compound F. This difference alters electron distribution: the oxazole’s electronegative oxygen may enhance hydrogen-bonding capacity compared to the isoxazole’s methyl-substituted nitrogen .

Substituent Positioning: The amino group at position 2 in the target compound may sterically hinder interactions with biological targets compared to the para-amino group in Sulfamethoxazole Related Compound F. This could influence binding affinity to enzymes like dihydropteroate synthase .

Molecular Weight and Solubility: The target compound’s lower molecular weight (198.19 vs. However, the benzo[d]oxazole’s planar structure might limit solubility compared to the more flexible benzene-isoxazole system .

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